1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl-
Overview
Description
1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
The synthesis of 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- typically involves the condensation of 2-amino-3-hydroxypyridine with 2,4-dimethoxybenzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the imidazo[4,5-c]pyridine core . Industrial production methods may involve the use of microwave-assisted heating to enhance reaction rates and yields .
Chemical Reactions Analysis
1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazopyridine derivatives.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an Aurora kinase A inhibitor, which is relevant in cancer treatment.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell division . As a GABA A receptor agonist, the compound enhances the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- can be compared with other imidazopyridine derivatives such as:
1H-Imidazo[4,5-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms within the rings.
1H-Imidazo[1,2-a]pyridine: This derivative has a different fusion pattern of the imidazole and pyridine rings and is known for its applications in medicinal chemistry as a scaffold for drug development.
The uniqueness of 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- lies in its specific substitution pattern and its potential as a multi-target compound in medicinal chemistry .
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1-methylimidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18-13-6-7-16-9-12(13)17-15(18)11-5-4-10(19-2)8-14(11)20-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQYNKFYEATCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3=C(C=C(C=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357145 | |
Record name | 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87359-59-9 | |
Record name | 1H-Imidazo[4,5-c]pyridine, 2-(2,4-dimethoxyphenyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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